1-Ethylnaphthalene

Beschreibung

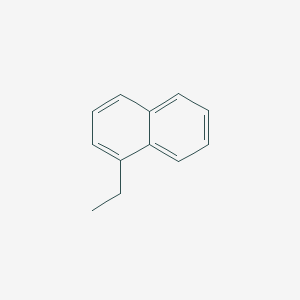

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXIYERNXPIYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870852 | |

| Record name | 1-Ethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-76-0, 27138-19-8 | |

| Record name | 1-Ethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1MIE8TZ19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Ethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Ethylnaphthalene. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical relationships between the compound's characteristics.

Core Chemical and Physical Properties

1-Ethylnaphthalene is an alkylated polycyclic aromatic hydrocarbon (PAH). Its fundamental properties are summarized below, providing a clear reference for experimental design and computational modeling.

| Property | Value |

| Molecular Formula | C₁₂H₁₂[1][2][3][4][5][6][7] |

| Molecular Weight | 156.22 g/mol [1][3][4] |

| Appearance | Colorless to light yellow liquid[4] |

| Melting Point | -15 to -14 °C (5 °F)[2][4][8][9] |

| Boiling Point | 258 to 260 °C (496.4 to 500 °F) at 760 mmHg[2][4][8][10] |

| Density | 1.008 g/mL at 25 °C[2][8] |

| Specific Gravity | 1.008 to 1.011 at 20 °C[10] |

| Refractive Index | 1.604 to 1.607 at 20 °C (n20/D)[2][8][10] |

| Vapor Pressure | 0.0252 mmHg at 25 °C[10] |

| Flash Point | 111 °C (231.8 °F) - closed cup[4][10] |

| Autoignition Temperature | 480 °C (896 °F)[4] |

| Solubility | In water: 10.7 mg/L at 25 °C (experimental)[10] |

| LogP (Octanol/Water) | 4.400[10] |

| CAS Number | 1127-76-0[1][5][6][7] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and quantification of 1-Ethylnaphthalene.

-

Mass Spectrometry (MS): The mass spectrum of 1-Ethylnaphthalene provides information about its molecular weight and fragmentation pattern upon ionization.[5][11][12]

-

Infrared Spectroscopy (IR): The IR spectrum reveals the characteristic vibrational frequencies of the molecule's functional groups, aiding in its identification.[5][6][12]

-

UV/Visible Spectroscopy (UV/Vis): This technique provides information about the electronic transitions within the molecule and is useful for quantitative analysis.[5][7][12]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of 1-Ethylnaphthalene.

3.1. Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[13] For a substance like 1-Ethylnaphthalene, which is a liquid at room temperature, this would involve cooling the substance until it solidifies and then determining the temperature at which it melts.

-

Apparatus: Melting point apparatus (e.g., Vernier melt station), capillary tubes, thermometer.[13][14]

-

Procedure:

-

A small sample of 1-Ethylnaphthalene is introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded to determine the melting range.[13]

-

3.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[14]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.[14]

-

Procedure:

-

A sample of 1-Ethylnaphthalene is placed in the distillation flask.

-

The apparatus is assembled for simple distillation.[14]

-

The liquid is heated, and the vapor is allowed to rise and come into contact with the thermometer bulb.

-

The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[14]

-

3.3. Determination of Density

Density is the mass per unit volume of a substance.[13]

-

Apparatus: Pycnometer or a calibrated syringe, analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with 1-Ethylnaphthalene, and the mass is measured again.

-

The volume of the pycnometer is known or can be determined using a reference substance like water.

-

The density is calculated by dividing the mass of the 1-Ethylnaphthalene by its volume.

-

3.4. Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[13]

-

Apparatus: Vials, magnetic stirrer, analytical balance.

-

Procedure (for water solubility):

-

An excess amount of 1-Ethylnaphthalene is added to a known volume of water in a vial.

-

The mixture is stirred at a constant temperature for a sufficient time to reach equilibrium.

-

The solution is then filtered to remove any undissolved 1-Ethylnaphthalene.

-

The concentration of 1-Ethylnaphthalene in the aqueous solution is determined using a suitable analytical technique, such as UV/Vis spectroscopy or gas chromatography.

-

Visualizations

4.1. Experimental Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying an unknown substance, using the properties of 1-Ethylnaphthalene as an example.

4.2. Structure-Property Relationship

This diagram shows the relationship between the chemical structure of 1-Ethylnaphthalene and its key physical and chemical properties.

Safety and Handling

-

Hazards: Combustible liquid. May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapor.[2] Handle in a well-ventilated area.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is noted to be air-sensitive.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

References

- 1. Naphthalene, 1-ethyl- (CAS 1127-76-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chembk.com [chembk.com]

- 3. 1-Ethylnaphthalene | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Naphthalene, 1-ethyl- [webbook.nist.gov]

- 6. Naphthalene, 1-ethyl- [webbook.nist.gov]

- 7. Naphthalene, 1-ethyl- [webbook.nist.gov]

- 8. 1-ETHYLNAPHTHALENE | 1127-76-0 [chemicalbook.com]

- 9. 1-Ethylnaphthalene | CAS#:1127-76-0 | Chemsrc [chemsrc.com]

- 10. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]

- 11. 1-ETHYLNAPHTHALENE(1127-76-0) MS spectrum [chemicalbook.com]

- 12. Naphthalene, 1-ethyl- [webbook.nist.gov]

- 13. docsity.com [docsity.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Synthesis and Structural Elucidation of 1-Ethylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethylnaphthalene, a valuable building block in organic synthesis and medicinal chemistry. The document details the most common and effective synthetic route, which involves a two-step process: the Friedel-Crafts acylation of naphthalene followed by the reduction of the resulting ketone. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid in its practical application.

Introduction

1-Ethylnaphthalene (C₁₂H₁₂) is an alkylated polycyclic aromatic hydrocarbon.[1][2] Its structure consists of a naphthalene ring substituted with an ethyl group at the alpha (1) position. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. An efficient and well-characterized synthetic route is crucial for its application in research and development.

Structural Formula:

Figure 1: Structural Formula of 1-Ethylnaphthalene.

Synthetic Pathway

The most prevalent laboratory synthesis of 1-ethylnaphthalene proceeds through a two-step sequence:

-

Friedel-Crafts Acylation of Naphthalene: Naphthalene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-acetylnaphthalene. The regioselectivity of this reaction is highly dependent on the reaction conditions.

-

Reduction of 1-Acetylnaphthalene: The carbonyl group of 1-acetylnaphthalene is then reduced to a methylene group to yield 1-ethylnaphthalene. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

The overall synthetic scheme is presented below:

Caption: Overall synthetic pathway for 1-ethylnaphthalene.

Experimental Protocols

Step 1: Kinetically Controlled Friedel-Crafts Acylation of Naphthalene to 1-Acetylnaphthalene

This protocol is designed to favor the formation of the kinetic product, 1-acetylnaphthalene.

Materials:

-

Naphthalene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet/outlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.

-

Addition of Naphthalene: Dissolve naphthalene (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

-

Reaction: Maintain the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-acetylnaphthalene.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Reduction of 1-Acetylnaphthalene to 1-Ethylnaphthalene

Two effective methods for the reduction of the acetyl group are presented below. The choice of method depends on the substrate's sensitivity to acidic or basic conditions.

This method is particularly effective for aryl-alkyl ketones that are stable in strong acid.[2][3]

Materials:

-

1-Acetylnaphthalene

-

Zinc Amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene (optional, as a co-solvent)

-

Water

-

Dichloromethane or Diethyl Ether for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and a solution of 1-acetylnaphthalene in a suitable solvent like toluene (if needed to improve solubility).

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and decant the liquid from the remaining zinc amalgam.

-

Extraction: Dilute the reaction mixture with water and extract with dichloromethane or diethyl ether.

-

Washing and Drying: Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude 1-ethylnaphthalene can be purified by distillation or column chromatography.

This method is suitable for substrates that are sensitive to acid but stable in strong base.[4][5] The Huang-Minlon modification is a commonly used, higher-yielding procedure.[4]

Materials:

-

1-Acetylnaphthalene

-

Hydrazine Hydrate (NH₂NH₂·H₂O)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Diethylene Glycol or Ethylene Glycol

-

Water

-

Dilute Hydrochloric Acid (HCl)

-

Diethyl Ether or Dichloromethane for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-acetylnaphthalene, hydrazine hydrate (a significant excess), and diethylene glycol.

-

Hydrazone Formation: Add potassium hydroxide pellets and heat the mixture to reflux (around 110-130°C) for 1-2 hours to form the hydrazone. Water and excess hydrazine may be distilled off during this step.

-

Reduction: Increase the temperature to around 190-200°C and continue to reflux for an additional 3-5 hours, during which nitrogen gas will evolve.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing water.

-

Neutralization and Extraction: Acidify the aqueous mixture with dilute HCl and extract with diethyl ether or dichloromethane.

-

Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude 1-ethylnaphthalene can be purified by distillation or column chromatography.

Data Presentation

Physical and Spectroscopic Data of 1-Ethylnaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Liquid | [6] |

| Boiling Point | 258-260 °C | [6] |

| Melting Point | -15 to -14 °C | [6] |

| Density | 1.008 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.606 | [6] |

Spectroscopic Data Summary

| Spectroscopy | Key Peaks / Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.3-8.1 ppm), -CH₂- (quartet, ~3.1 ppm), -CH₃ (triplet, ~1.4 ppm) |

| ¹³C NMR (CDCl₃) | Aromatic carbons (~123-138 ppm), -CH₂- (~26 ppm), -CH₃ (~15 ppm) |

| IR (Infrared) | C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), C=C stretching (aromatic ~1600, 1500 cm⁻¹) |

| Mass Spectrometry (m/z) | 156 (M⁺), 141 (M-15) |

Logical Relationships and Workflows

The experimental workflow for the synthesis of 1-ethylnaphthalene can be visualized as a series of sequential steps, each with specific inputs and outputs.

Caption: Experimental workflow for the synthesis of 1-ethylnaphthalene.

References

- 1. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Ethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-ethylnaphthalene. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound in various research and development settings, particularly in the fields of medicinal chemistry and material science. This document details the experimental protocols for acquiring the NMR data and presents the spectral assignments in a clear, tabular format, supplemented by a visual representation of the molecular structure and its corresponding spectral signals.

Introduction to 1-Ethylnaphthalene and NMR Spectroscopy

1-Ethylnaphthalene is an alkylated polycyclic aromatic hydrocarbon. Its structure consists of a naphthalene ring system substituted with an ethyl group at the C1 position. The precise characterization of such molecules is fundamental to understanding their chemical behavior and potential applications. NMR spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

Experimental Protocols

The NMR spectral data presented in this guide were obtained using a standard set of experimental conditions, representative of routine sample analysis in a chemical research laboratory.

Instrumentation: The spectra were recorded on a 400 MHz NMR spectrometer.

Sample Preparation: A sample of 1-ethylnaphthalene (21.1 mg) was dissolved in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired at a frequency of 399.65 MHz. Standard acquisition parameters were used to obtain a high-resolution spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired at a frequency of 100 MHz using a standard proton-decoupled pulse sequence.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1-ethylnaphthalene exhibits distinct signals for the aromatic protons of the naphthalene ring and the protons of the ethyl substituent. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1: ¹H NMR Spectral Data for 1-Ethylnaphthalene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | d | 1H | H-8 |

| 7.84 | d | 1H | H-5 |

| 7.69 | d | 1H | H-4 |

| 7.49 | m | 1H | H-6 |

| 7.46 | m | 1H | H-7 |

| 7.40 | t | 1H | H-3 |

| 7.33 | d | 1H | H-2 |

| 3.11 | q | 2H | -CH₂- |

| 1.38 | t | 3H | -CH₃ |

d = doublet, t = triplet, q = quartet, m = multiplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of 1-ethylnaphthalene. The chemical shifts for each carbon atom are presented in Table 2.

Table 2: ¹³C NMR Spectral Data for 1-Ethylnaphthalene

| Chemical Shift (δ) ppm | Assignment |

| 138.0 | C-1 |

| 133.8 | C-8a |

| 131.7 | C-4a |

| 128.7 | C-5 |

| 126.8 | C-8 |

| 125.8 | C-6 |

| 125.5 | C-7 |

| 125.4 | C-4 |

| 124.0 | C-3 |

| 123.5 | C-2 |

| 25.9 | -CH₂- |

| 15.6 | -CH₃ |

Structural Assignment and Data Visualization

The assignment of the ¹H and ¹³C NMR signals to the corresponding nuclei in the 1-ethylnaphthalene molecule is a critical step in the analysis. The following diagram illustrates the chemical structure with numbered positions and visually links them to their respective spectral data.

Caption: Correlation of 1-Ethylnaphthalene structure with its ¹H and ¹³C NMR data.

Conclusion

This technical guide provides a consolidated resource for the ¹H and ¹³C NMR spectral data of 1-ethylnaphthalene. The tabulated data, coupled with the detailed experimental protocol and the visual representation of the spectral assignments, offers a comprehensive understanding of the NMR characteristics of this molecule. This information is invaluable for researchers and professionals engaged in the synthesis, analysis, and application of 1-ethylnaphthalene and related compounds, ensuring accurate structural verification and quality control.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry and IR Spectrum of 1-Ethylnaphthalene

This technical guide provides a comprehensive analysis of 1-Ethylnaphthalene using mass spectrometry (MS) and infrared (IR) spectroscopy. It includes detailed spectral data, fragmentation and vibrational analysis, and standardized experimental protocols.

Mass Spectrometry (MS) Analysis

Mass spectrometry of 1-ethylnaphthalene (C₁₂H₁₂) reveals a distinct fragmentation pattern that is characteristic of alkylated aromatic compounds. The electron ionization (EI) mass spectrum is a valuable tool for structural confirmation.

Quantitative Mass Spectrum Data

The mass spectrum of 1-ethylnaphthalene is characterized by a prominent molecular ion peak and a significant base peak resulting from benzylic cleavage. The molecular weight of 1-ethylnaphthalene is 156.22 g/mol .[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 156 | 45-55 | [M]⁺ (Molecular Ion) |

| 141 | 100 | [M-CH₃]⁺ (Base Peak) |

| 129 | ~82 | [M-C₂H₅]⁺ or subsequent fragmentation |

| 117 | ~100 | Further fragmentation product |

| 115 | 20-30 | [C₉H₇]⁺ (Naphthylmethyl cation rearrangement) |

| 96 | ~30 | Fragmentation product |

| 98 | ~21 | Fragmentation product |

Note: Relative intensities are approximate and can vary slightly between instruments. Data compiled from multiple sources.[1][2][3]

Fragmentation Pathway and Interpretation

The fragmentation of 1-ethylnaphthalene under electron ionization is dominated by the cleavage of the ethyl substituent.

-

Molecular Ion (m/z 156): The peak at m/z 156 corresponds to the intact molecular ion [C₁₂H₁₂]⁺. Aromatic systems like naphthalene produce relatively stable molecular ions.[4][5]

-

Base Peak (m/z 141): The most intense peak (base peak) in the spectrum is at m/z 141. This peak results from the loss of a methyl radical (•CH₃) from the molecular ion. This is a classic example of benzylic cleavage, which is highly favored due to the formation of a stable, resonance-stabilized secondary carbocation.

-

Other Fragments: The peak at m/z 129 is likely due to the loss of the entire ethyl group (•C₂H₅).[3] Further fragmentation and rearrangement of the naphthalene ring system lead to the other observed ions, such as the one at m/z 115.

Caption: Fragmentation pathway of 1-ethylnaphthalene in MS.

Experimental Protocol: GC-MS

The following protocol outlines a typical procedure for acquiring a mass spectrum of 1-ethylnaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

-

Sample Preparation: Prepare a dilute solution of 1-ethylnaphthalene (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation:

-

Injector: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250°C.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at an initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Maintain the ion source at 230°C.[2]

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Detector: An electron multiplier detector measures the ion abundance.

-

-

Data Analysis: The resulting chromatogram will show a peak at the retention time of 1-ethylnaphthalene. The mass spectrum corresponding to this peak is extracted and analyzed.

Caption: Experimental workflow for GC-MS analysis.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of 1-ethylnaphthalene displays characteristic absorption bands corresponding to the vibrations of its aromatic rings and the attached ethyl group.

Quantitative IR Spectrum Data

The key absorption bands for 1-ethylnaphthalene are summarized below. These frequencies are typical for substituted naphthalenes and aromatic hydrocarbons.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2965-2850 | Medium-Strong | Aliphatic C-H Stretch (from ethyl group) |

| 1600-1585 | Medium | Aromatic C=C Ring Stretch |

| 1500-1400 | Medium | Aromatic C=C Ring Stretch |

| 900-675 | Strong | C-H Out-of-Plane ("oop") Bending |

Note: Data compiled from the NIST Chemistry WebBook and general spectroscopic principles for aromatic compounds.[6][7][8]

IR Spectrum Interpretation

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The absorptions in this region are characteristic of C-H bonds where the carbon is part of an aromatic ring.[6] Their presence is a clear indicator of the naphthalene core.

-

Aliphatic C-H Stretch (2965-2850 cm⁻¹): These stronger absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent.

-

Aromatic C=C Ring Stretch (1600-1400 cm⁻¹): Aromatic compounds typically show a series of absorptions in this region due to the stretching vibrations within the aromatic ring.[7] For 1-ethylnaphthalene, bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane Bending (900-675 cm⁻¹): The strong bands in this "fingerprint" region are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands are highly diagnostic of the substitution pattern on the aromatic ring.[6]

Experimental Protocol: FTIR Spectroscopy

The following protocol describes a general method for obtaining an FTIR spectrum of liquid 1-ethylnaphthalene.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS).

-

Sample Preparation (Neat Liquid):

-

Place one drop of pure 1-ethylnaphthalene onto a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin capillary film of the liquid.

-

-

Sample Preparation (ATR):

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Place a small drop of the sample directly onto the ATR crystal (e.g., ZnSe or diamond). Ensure good contact.[9]

-

-

Data Acquisition:

-

Background Scan: First, acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Parameters: Typically, co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is processed (e.g., baseline correction) and analyzed to identify the characteristic absorption bands.

Caption: General workflow for FTIR data acquisition.

References

- 1. Naphthalene, 1-ethyl- [webbook.nist.gov]

- 2. 1-ETHYLNAPHTHALENE(1127-76-0) MS [m.chemicalbook.com]

- 3. 1-Ethylnaphthalene | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Naphthalene, 1-ethyl- [webbook.nist.gov]

- 9. amherst.edu [amherst.edu]

A Comprehensive Technical Guide to 1-Ethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Ethylnaphthalene, a substituted polycyclic aromatic hydrocarbon. This document consolidates essential physicochemical data, explores its metabolic fate, and presents relevant experimental insights. The information is tailored for professionals in research, chemical sciences, and drug development who require a thorough understanding of this compound.

Chemical Identity

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-Ethylnaphthalene, providing a valuable resource for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ | [2][3][4] |

| Molecular Weight | 156.22 g/mol | [1] |

| Boiling Point | 258-260 °C | [2][5] |

| Melting Point | -15 to -14 °C | [2][5] |

| Density | 1.008 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.606 | [2][5] |

| Vapor Pressure | 0.0252 mmHg at 25 °C | [6] |

| Water Solubility | 10.7 mg/L at 25 °C | [2][5][6] |

| LogP (o/w) | 4.400 | [5][6] |

| Flash Point | 111 °C | [2][5] |

Metabolism and Biotransformation

The metabolism of 1-Ethylnaphthalene, like other alkylated naphthalenes, is a critical area of study in toxicology and drug development. In vitro studies using rat and human liver microsomes have shown that the presence of an alkyl substituent, such as the ethyl group in 1-Ethylnaphthalene, significantly influences its metabolic pathway.[7] The primary metabolic routes involve oxidation of either the aromatic ring or the alkyl side chain.[7]

Studies on similar compounds suggest that metabolism is primarily mediated by cytochrome P450 (CYP) enzymes.[8][9] The initial step often involves the formation of a reactive epoxide intermediate, which can then undergo several transformations, including hydration to form dihydrodiols or conjugation with glutathione.[9][10]

For alkylated naphthalenes, there is a notable shift in metabolism towards alkyl side chain oxidation, which is considered a detoxification pathway as it competes with the formation of potentially toxic aromatic epoxides.[7] With rat liver microsomes, alkyl side chain oxidation is the preferred route for 1-ethylnaphthalene.[7]

The following diagram illustrates the generalized metabolic pathway for 1-Ethylnaphthalene based on the known metabolism of alkylated naphthalenes.

Experimental Protocols

In Vitro Metabolism Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolism of 1-Ethylnaphthalene using rat or human liver microsomes. This method is crucial for understanding the compound's metabolic stability and identifying its primary metabolites.

Objective: To determine the rate of metabolism and identify the metabolites of 1-Ethylnaphthalene in a liver microsomal system.

Materials:

-

1-Ethylnaphthalene

-

Pooled rat or human liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent)

-

Incubator/shaking water bath (37 °C)

-

LC-MS/MS or GC-MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add 1-Ethylnaphthalene (dissolved in a minimal amount of a suitable solvent like acetonitrile or DMSO) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration should be within the linear range of the enzyme kinetics.

-

Incubation: Incubate the reaction mixture at 37 °C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS or GC-MS method to quantify the remaining 1-Ethylnaphthalene and identify and quantify its metabolites.[7]

-

Data Analysis: Determine the rate of disappearance of 1-Ethylnaphthalene to calculate its metabolic clearance. Identify the formed metabolites by comparing their mass spectra with reference standards or by fragmentation pattern analysis.

Logical Workflow for Drug Discovery Applications

The naphthalene scaffold is a recognized pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[11] The evaluation of naphthalene derivatives, including 1-Ethylnaphthalene, in a drug discovery context follows a logical progression from computational assessment to experimental validation.

This workflow highlights the iterative nature of drug discovery, where data from biological and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies inform further chemical synthesis and optimization.

Conclusion

1-Ethylnaphthalene serves as a valuable model compound for studying the metabolism and potential biological effects of alkylated polycyclic aromatic hydrocarbons. The data and protocols presented in this guide offer a foundational resource for researchers in medicinal chemistry, toxicology, and drug development. A thorough understanding of its physicochemical properties and metabolic fate is essential for designing safer and more effective chemical entities and for assessing the environmental and health impacts of this class of compounds.

References

- 1. 1-Ethylnaphthalene | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Naphthalene, 1-ethyl- [webbook.nist.gov]

- 4. Naphthalene, 1-ethyl- [webbook.nist.gov]

- 5. 1-ETHYLNAPHTHALENE | 1127-76-0 [chemicalbook.com]

- 6. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]

- 7. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 1-Ethylnaphthalene in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 1-Ethylnaphthalene. This document consolidates available data on its solubility in various solvents and its stability under different environmental conditions. Detailed experimental protocols for assessing these properties are also provided to support further research and application in drug development and environmental sciences.

Physicochemical Properties of 1-Ethylnaphthalene

1-Ethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene ring substituted with an ethyl group. Its non-polar nature is a primary determinant of its solubility and chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [2] |

| Melting Point | -15 to -14 °C | [2] |

| Boiling Point | 258-260 °C | [2] |

| Density | 1.008 g/mL at 25 °C | [2] |

| Water Solubility | 10.7 mg/L at 25 °C | [2][3] |

| logP (o/w) | 4.400 | [3] |

Solubility of 1-Ethylnaphthalene

The solubility of a compound is a critical parameter in various applications, including formulation development and environmental fate assessment. Due to its non-polar hydrocarbon structure, 1-Ethylnaphthalene exhibits high solubility in non-polar organic solvents and very low solubility in polar solvents like water.[4]

Aqueous Solubility

The solubility of 1-Ethylnaphthalene in water is low, a common characteristic of non-polar compounds.[4] At 25 °C, its aqueous solubility is reported to be 10.7 mg/L.[2][3]

Solubility in Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Non-Polar Solvents | Hexane, Toluene | High | 1-Ethylnaphthalene is a non-polar compound and will readily dissolve in other non-polar solvents due to favorable intermolecular interactions.[4] |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Moderate | These solvents have a dipole moment and can induce a dipole in the non-polar 1-Ethylnaphthalene molecule, leading to some degree of solubility. |

| Polar Protic Solvents | Methanol, Ethanol | Low to Moderate | The ability of these solvents to hydrogen bond makes them less favorable for dissolving non-polar compounds. Solubility is expected to decrease as the alkyl chain length of the alcohol increases, making the solvent more polar.[5][6] |

Note: The actual solubility values should be determined experimentally for specific applications.

Experimental Protocol for Solubility Determination: Equilibrium Solubility Method

This protocol describes a general procedure for determining the equilibrium solubility of 1-Ethylnaphthalene in a given solvent.

Materials

-

1-Ethylnaphthalene (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials with Teflon-lined screw caps

-

Shaker or rotator capable of constant agitation and temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification.[7][8][9]

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of 1-Ethylnaphthalene to a known volume of the solvent in a glass vial. The excess solid should be visible.

-

Equilibration: Tightly cap the vials and place them in a shaker/rotator at a constant temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Accurately dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of 1-Ethylnaphthalene.

-

Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments.

Stability of 1-Ethylnaphthalene

The stability of 1-Ethylnaphthalene is a key consideration for its storage, handling, and assessment of its environmental persistence. It can be susceptible to degradation under various conditions.

Factors Influencing Stability

-

Oxidation: As a hydrocarbon, 1-Ethylnaphthalene can be oxidized, especially in the presence of strong oxidizing agents. A safety data sheet indicates that it is air-sensitive, suggesting potential for auto-oxidation. Hazardous decomposition products include carbon monoxide and carbon dioxide.

-

Photodegradation: Exposure to ultraviolet (UV) light can induce the transformation of ethylnaphthalenes.[10] Studies on the structurally similar 1-methylnaphthalene have shown that UV radiation in the presence of air can lead to photo-oxidation and the formation of various degradation products.[10]

-

Thermal Degradation: While specific data for 1-Ethylnaphthalene is limited, PAHs, in general, can undergo thermal decomposition at elevated temperatures.

-

Biodegradation: Microbial degradation is a major pathway for the breakdown of PAHs in the environment. Bacteria and fungi can metabolize substituted naphthalenes through pathways such as aromatic ring hydroxylation and oxidation of the ethyl group.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[11][12] This protocol outlines a general approach for studying the stability of 1-Ethylnaphthalene under various stress conditions.

General Procedure

-

Prepare solutions of 1-Ethylnaphthalene in appropriate solvents (e.g., acetonitrile/water).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

Stress Conditions

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at room temperature and at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature and at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose a solid sample and a solution of the sample to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Visualizations

Experimental Workflow for Solubility and Stability Testing

References

- 1. Naphthalene, 1-ethyl- [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Alcohols and Ethers [chemed.chem.purdue.edu]

- 6. chem.latech.edu [chem.latech.edu]

- 7. epa.gov [epa.gov]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. agilent.com [agilent.com]

- 10. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research [scirp.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide on the Occurrence of 1-Ethylnaphthalene in Crude Oil and Petroleum Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the presence of 1-ethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), in crude oil and various petroleum products. This document details the quantitative occurrence, analytical methodologies for its detection, and its geochemical significance.

Introduction

1-Ethylnaphthalene (C₁₂H₁₂) is a bicyclic aromatic hydrocarbon that is a natural constituent of crude oil and persists through various refining processes into petroleum products.[1] As a member of the polycyclic aromatic hydrocarbon (PAH) family, its presence is of interest to researchers in geochemistry, environmental science, and toxicology. Understanding the distribution and concentration of 1-ethylnaphthalene is crucial for crude oil characterization, assessing product quality, and for environmental monitoring. Alkylated naphthalenes, including 1-ethylnaphthalene, are found in a variety of fuels such as coal and petroleum.[2]

Quantitative Occurrence of 1-Ethylnaphthalene

The concentration of 1-ethylnaphthalene varies significantly depending on the type of crude oil and the specific petroleum product. The following table summarizes available quantitative data.

| Matrix | Product/Type | Concentration of 1-Ethylnaphthalene | Reference |

| Petroleum Product | JP-5 | 0.32% (Arom2) | [3] |

| Petroleum Product | JP-8 | 0.33% (Arom2) | [3] |

| Crude Oil | General | Present, but concentration varies | [3] |

| Petroleum Naphthas | General | Present, component of C10 to C12 alkylnaphthalenes | [4] |

| Gasoline | General | Can contain alkylated-naphthalenes like 1-methylnaphthalene, with ratios differing from diesel | [5] |

| Middle Distillates | Diesel, Kerosene, Jet Fuel | Characterized by the presence of PAHs, especially naphthalene and methylnaphthalenes | [6] |

Geochemical Significance

While the geochemical significance of dimethylnaphthalenes (DMNs) as petroleum biomarkers is well-established for determining source rock characteristics and thermal maturity, the specific role of 1-ethylnaphthalene is less detailed in readily available literature.[7] However, as an alkylated naphthalene, its distribution, along with other isomers, can provide insights into the origin and thermal history of crude oil.[7] The presence of various alkylnaphthalenes is indicative of the organic matter input (terrestrial vs. marine) and the geological conditions during petroleum formation.[7][8]

Experimental Protocols for Analysis

The determination of 1-ethylnaphthalene in complex matrices like crude oil and petroleum products requires robust analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique.[9][10] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also employed for the analysis of PAHs.[9][11]

1. Sample Preparation

A critical step in the analysis is the isolation of the aromatic fraction from the complex hydrocarbon matrix.

-

Deasphalting:

-

Weigh a known amount of the crude oil or petroleum product into a flask.

-

Add a 40:1 volume-to-oil ratio of a non-polar solvent like n-pentane or n-hexane to precipitate the asphaltenes.[7]

-

Stir the mixture for an extended period (e.g., 12 hours).[7]

-

Filter the mixture to separate the soluble maltenes from the precipitated asphaltenes.

-

Concentrate the maltene fraction using a rotary evaporator.[12]

-

-

Fractionation by Column Chromatography:

-

Prepare a chromatography column with activated silica gel or alumina.[7][12]

-

Load the concentrated maltene fraction onto the column.[7]

-

Elute the saturate fraction using a non-polar solvent like n-hexane.

-

Elute the aromatic fraction, containing 1-ethylnaphthalene, using a solvent of intermediate polarity, such as a mixture of hexane and dichloromethane or benzene/hexane.[13]

-

Collect the aromatic fraction and concentrate it to a suitable volume for analysis.

-

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is recommended.[14]

-

GC Conditions (Example):

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp Rate: 6°C/minute to 320°C.

-

Final Temperature: 320°C, hold for 15 minutes.[7]

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Acquisition Mode: Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for 1-ethylnaphthalene and other target PAHs. The characteristic ions for 1-ethylnaphthalene would be monitored.

-

-

Quantification: The external standard method is often used for quantification.[9] This involves creating a calibration curve from standards of known 1-ethylnaphthalene concentrations. An internal standard can also be added to the sample and standards to correct for variations in injection volume and instrument response.[9]

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationships in the context of 1-ethylnaphthalene occurrence.

Caption: Workflow for the analysis of 1-ethylnaphthalene in petroleum.

Caption: Logical flow of 1-ethylnaphthalene from source to products.

Conclusion

1-Ethylnaphthalene is a consistent, though variably concentrated, component of crude oil and its refined products. Its analysis is achievable through standard chromatographic techniques, with careful sample preparation being paramount for accurate quantification. For researchers, understanding the levels of 1-ethylnaphthalene can aid in the detailed characterization of petroleum systems and the assessment of petroleum product composition. For professionals in drug development, this information may be relevant in the context of understanding the environmental prevalence of PAHs and their potential for human exposure.

References

- 1. theicct.org [theicct.org]

- 2. researchgate.net [researchgate.net]

- 3. Table D-1, Petroleum Product Composition - Toxicological Profile for Total Petroleum Hydrocarbons (TPH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. chemistry-matters.com [chemistry-matters.com]

- 6. projects.itrcweb.org [projects.itrcweb.org]

- 7. benchchem.com [benchchem.com]

- 8. cup.edu.cn [cup.edu.cn]

- 9. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gsm.org.my [gsm.org.my]

- 11. epa.gov [epa.gov]

- 12. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]

- 13. bsee.gov [bsee.gov]

- 14. researchgate.net [researchgate.net]

1-Ethylnaphthalene as a polycyclic aromatic hydrocarbon (PAH).

An In-depth Review of its Properties, Metabolism, and Toxicological Profile as a Polycyclic Aromatic Hydrocarbon

Introduction

1-Ethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with an ethyl group. As a member of the alkylated PAH family, it is of significant interest to researchers in environmental science, toxicology, and drug development. Alkylated PAHs are prevalent in crude oil and petroleum products and are recognized as widespread environmental contaminants. Understanding the specific metabolic fate and toxicological implications of individual alkylated PAHs, such as 1-ethylnaphthalene, is crucial for accurate risk assessment and the development of potential therapeutic interventions for PAH-related health issues. This technical guide provides a comprehensive overview of the current scientific understanding of 1-ethylnaphthalene, with a focus on its physicochemical properties, metabolic pathways, toxicity, and the experimental methodologies used for its study.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-ethylnaphthalene is fundamental to predicting its environmental fate, transport, and biological interactions. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 1127-76-0 | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -15 to -14 °C | [2] |

| Boiling Point | 258-260 °C | [2] |

| Density | 1.008 g/mL at 25 °C | [2] |

| Water Solubility | 10.7 mg/L at 25 °C | [2][4] |

| Vapor Pressure | 0.0214 - 0.0252 mmHg at 25 °C | [2][4] |

| LogP (Octanol/Water Partition Coefficient) | 4.4 | [1][4] |

| Flash Point | 111 °C | [2][3] |

| Refractive Index (n20/D) | 1.606 | [2] |

Metabolism of 1-Ethylnaphthalene

The metabolism of PAHs is a critical determinant of their toxicity. The introduction of an alkyl group to the naphthalene core, as in 1-ethylnaphthalene, provides an alternative site for metabolic modification, competing with the oxidation of the aromatic ring.[5]

Key Metabolic Pathways

The metabolism of 1-ethylnaphthalene is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, predominantly in the liver.[5][6] The metabolic process can be broadly divided into two competing pathways:

-

Aromatic Oxidation: This pathway is characteristic of PAHs and involves the epoxidation of the naphthalene ring system. This can lead to the formation of reactive intermediates, such as epoxides and dihydrodiols, which can be further metabolized to phenols and quinones.[6] These reactive metabolites are often implicated in the genotoxic and carcinogenic effects of PAHs. For the parent compound, naphthalene, CYP1A2 and CYP3A4 are key enzymes in its aromatic oxidation.[6][7]

-

Alkyl Side-Chain Oxidation: The presence of the ethyl group allows for hydroxylation of the side chain, a pathway that can lead to the formation of alcohol metabolites, such as 1-(1-hydroxyethyl)naphthalene and 1-(2-hydroxyethyl)naphthalene.[5][8][9] This pathway is generally considered a detoxification route, as it produces more polar and readily excretable metabolites without the formation of reactive epoxides on the aromatic ring.

In vitro studies using rat and human liver microsomes have shown that the presence of an alkyl substituent on the naphthalene ring shifts the metabolism in favor of alkyl side-chain oxidation at the expense of aromatic ring oxidation.[5] Specifically, with rat liver microsomes, alkyl side-chain oxidation is the preferred metabolic route for 1-ethylnaphthalene.[5]

Phase II Metabolism

The primary metabolites of 1-ethylnaphthalene can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion. These reactions include glucuronidation and sulfation of hydroxylated metabolites and conjugation with glutathione (GSH) for reactive epoxide intermediates.[10]

Below is a diagram illustrating the proposed metabolic pathways for 1-ethylnaphthalene.

Caption: Proposed metabolic pathways of 1-ethylnaphthalene.

Toxicological Profile

The toxicity of alkylated PAHs can be influenced by the position and size of the alkyl substituent. While comprehensive toxicological data for 1-ethylnaphthalene is limited, information from studies on closely related compounds, such as naphthalene and 1-methylnaphthalene, provides valuable insights.

Acute Toxicity

Limited data is available for the acute toxicity of 1-ethylnaphthalene. An oral lowest published lethal dose (LDLo) in rats has been reported.

| Route | Species | Value | Reference(s) |

| Oral | Rat | LDLo: 5000 mg/kg | [4] |

For comparison, the oral LD50 for naphthalene in male mice is 533 mg/kg and 710 mg/kg in female mice.[11]

Subchronic and Chronic Toxicity

Studies on 1-methylnaphthalene, a close structural analog, provide some indication of the potential for chronic toxicity. A 13-week inhalation study in F344 rats established a No-Observed-Adverse-Effect Level (NOAEL) of 4 ppm based on mucous cell hyperplasia in the nasopharyngeal tissues at higher concentrations.[12] A chronic dietary study in B6C3F1 mice with 1-methylnaphthalene resulted in an increased incidence of bronchiolar/alveolar adenomas in male mice, suggesting a weak carcinogenic potential in the lung.[8]

Genotoxicity and Carcinogenicity

The genotoxic potential of PAHs is often linked to the formation of DNA adducts by their reactive metabolites.[13] While specific genotoxicity data for 1-ethylnaphthalene is lacking, conventional in vitro genotoxicity tests on 1-methylnaphthalene have produced equivocal results.[14][15] However, an in vivo study with 1-methylnaphthalene did not show evidence of genotoxicity in the lungs of mice at a carcinogenic dose.[14] The International Agency for Research on Cancer (IARC) has not classified 1-ethylnaphthalene, but has classified naphthalene as "possibly carcinogenic to humans" (Group 2B).[16]

Potential Signaling Pathways

The biological effects of PAHs are often mediated through their interaction with specific cellular signaling pathways.

Aryl Hydrocarbon Receptor (AHR) Signaling

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many xenobiotics, including some PAHs.[17] Upon ligand binding, the AHR translocates to the nucleus and induces the expression of a battery of genes, including several CYP450 enzymes (e.g., CYP1A1, CYP1A2, and CYP1B1). While naphthalene itself is not an AHR agonist, its quinone metabolites, 1,2-naphthoquinone and 1,4-naphthoquinone, have been shown to activate the AHR signaling pathway.[18][19] It is plausible that similar quinone metabolites of 1-ethylnaphthalene could also activate this pathway.

Oxidative Stress and Nrf2 Signaling

PAH metabolism can lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[1] The Keap1-Nrf2 pathway is a major cellular defense mechanism against oxidative stress.[20] Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of antioxidant and detoxification enzymes.[20] Naphthalene-based compounds have been investigated as activators of the Nrf2 pathway, suggesting a potential role for this pathway in the cellular response to 1-ethylnaphthalene exposure.[16][21][22][23]

Below is a diagram illustrating a potential signaling pathway for PAH-induced toxicity.

Caption: Potential signaling pathways affected by PAH metabolites.

Experimental Protocols

Accurate and reproducible experimental methods are essential for advancing our understanding of 1-ethylnaphthalene. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic fate of 1-ethylnaphthalene in a controlled in vitro system.

1. Materials:

-

1-Ethylnaphthalene (high purity)

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Internal standard (e.g., a deuterated PAH)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

High-performance liquid chromatography (HPLC) system with UV or fluorescence detection, or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

2. Procedure:

-

Prepare a stock solution of 1-ethylnaphthalene in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the potassium phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

-

Initiate the metabolic reaction by adding a small volume of the 1-ethylnaphthalene stock solution to achieve the desired final concentration.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

-

Add the internal standard to the terminated reaction mixture.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS/MS.

-

Analyze the samples to quantify the disappearance of the parent compound (1-ethylnaphthalene) and the formation of metabolites.

Analysis of DNA Adducts by ³²P-Postlabeling

This highly sensitive method is used to detect and quantify bulky DNA adducts formed from reactive PAH metabolites.[24][25][26]

1. Materials:

-

DNA sample (isolated from cells or tissues exposed to 1-ethylnaphthalene)

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Nuclease P1 (optional, for adduct enrichment)

-

T4 polynucleotide kinase

-

[γ-³²P]ATP (high specific activity)

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

TLC development chambers and solvents

-

Phosphorimager or autoradiography film

2. Procedure:

-

DNA Digestion: Digest the DNA sample (typically 5-10 µg) to 3'-monophosphate deoxynucleosides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): To increase sensitivity, the bulky, hydrophobic DNA adducts can be enriched by treating the digest with nuclease P1, which dephosphorylates the normal nucleotides, or by butanol extraction.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides by incubating them with T4 polynucleotide kinase and [γ-³²P]ATP. This reaction transfers the radiolabeled phosphate to the adducts.

-

TLC Separation: Apply the ³²P-labeled adduct mixture to a PEI-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from the excess radiolabeled ATP and normal nucleotides.

-

Detection and Quantification: Visualize the separated, radiolabeled adducts using a phosphorimager or by exposing the TLC plate to X-ray film. Quantify the amount of radioactivity in each adduct spot to determine the level of DNA adduction, often expressed as relative adduct labeling (RAL).

Below is a diagram illustrating a general workflow for the analysis of PAHs in biological samples.

Caption: General workflow for PAH analysis in biological samples.

Conclusion and Future Directions

1-Ethylnaphthalene, as a representative alkylated PAH, presents a complex profile of metabolism and potential toxicity. The interplay between aromatic and alkyl side-chain oxidation is a key determinant of its biological activity, with side-chain oxidation likely representing a detoxification pathway. While direct evidence is still emerging, the involvement of the AHR and Nrf2 signaling pathways in the cellular response to its metabolites is highly probable.

Future research should focus on several key areas:

-

Comprehensive Toxicity Testing: There is a clear need for more extensive toxicological data for 1-ethylnaphthalene, including acute (LD50/LC50), subchronic, chronic, reproductive, and developmental toxicity studies.

-

Metabolite Identification and Quantification: Detailed characterization of the specific metabolites of 1-ethylnaphthalene formed by human CYP450 isoforms is essential for understanding its metabolic fate in humans.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which 1-ethylnaphthalene and its metabolites exert their biological effects, including their interactions with the AHR and Nrf2 pathways, will provide a more complete picture of its toxicological profile.

-

Mixture Toxicity: As human exposure to PAHs typically occurs in the context of complex mixtures, studies investigating the toxicological interactions of 1-ethylnaphthalene with other PAHs are warranted.

A deeper understanding of the toxicology and metabolism of 1-ethylnaphthalene will contribute significantly to the broader field of PAH research and aid in the development of more accurate human health risk assessments.

References

- 1. 1-Ethylnaphthalene | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. [PDF] IN VITRO METABOLISM OF NAPHTHALENE BY HUMAN LIVER MICROSOMAL CYTOCHROME P450 ENZYMES | Semantic Scholar [semanticscholar.org]

- 4. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-(Naphthalen-1-yl)ethanol | CymitQuimica [cymitquimica.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 11. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labsolu.ca [labsolu.ca]

- 13. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice. | Sigma-Aldrich [merckmillipore.com]

- 16. Item - Probing the structural requirements of non-electrophilic naphthalene-based Nrf2 activators - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 17. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Naphthalene toxicity in mice and aryl hydrocarbon receptor-mediated CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Probing the Structural Requirements of Non-electrophilic Naphthalene-Based Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Item - Probing The Structural Requirements of Non-electrophilic Naphthalene-Based Nrf2 Activators. - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 23. Development of Keap1‐Nrf2 Protein–Protein Interaction Inhibitor Activating Intracellular Nrf2 Based on the Naphthalene‐2‐acetamide Scaffold, and its Anti‐Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

1-Ethylnaphthalene: A Technical Guide to Toxicological Data and Safety Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available toxicological data and safety information for 1-Ethylnaphthalene. Significant data gaps exist in the public domain regarding detailed toxicological studies and experimental protocols for this specific substance. The information provided should be used as a preliminary guide and is not a substitute for a comprehensive risk assessment.

Introduction

1-Ethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene ring substituted with an ethyl group. As with other PAHs, understanding its toxicological profile and associated safety hazards is crucial for safe handling and for assessing potential environmental and human health risks. This guide summarizes the available data on the toxicology and safety of 1-Ethylnaphthalene.

Physicochemical Properties and Safety Hazards

A summary of the key physicochemical properties of 1-Ethylnaphthalene is presented in Table 1. This information is critical for understanding its behavior and potential hazards in a laboratory or industrial setting.

Table 1: Physicochemical Properties of 1-Ethylnaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -15 to -14 °C | [1][2] |

| Boiling Point | 258 - 260 °C | [1][3] |

| Flash Point | 111 °C (231.8 °F) - closed cup | [1][3] |

| Density | 1.008 g/mL at 25 °C | [1] |

| Water Solubility | Information not available | [3] |

| Autoignition Temperature | 480 °C / 896 °F | [3] |

Safety Hazards:

-

GHS Classification: While some reports indicate that 1-Ethylnaphthalene does not meet GHS hazard criteria, a significant number of notifications to the ECHA C&L Inventory classify it as H411: Toxic to aquatic life with long lasting effects .[4][5]

-

Flammability: 1-Ethylnaphthalene is a combustible liquid with a flash point of 111 °C.[1][3]

-

Handling Precautions: Standard safe handling procedures for chemical reagents should be followed. This includes wearing personal protective equipment such as safety glasses and gloves.[1][6]

Toxicological Data

Detailed toxicological data for 1-Ethylnaphthalene is sparse in publicly accessible literature. Much of the available information is extrapolated from studies on related compounds, such as naphthalene and 1-methylnaphthalene.

Acute Toxicity

Only limited data is available for the acute toxicity of 1-Ethylnaphthalene.

Table 2: Acute Toxicity of 1-Ethylnaphthalene

| Route | Species | Value | Reference |

| Oral | Rat | LDLo: 5000 mg/kg | [2] |